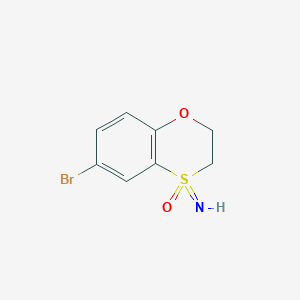

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

Description

6-Bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one (CAS: 1343754-88-0) is a sulfur-containing heterocyclic compound with a benzoxathiin core structure. The molecular formula is C₉H₁₀BrNO₂S, and its molecular weight is 276.15 g/mol . The "λ⁶" notation indicates a hypervalent sulfur atom in a sulfone (-SO-) configuration within the six-membered ring. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in synthesizing analogs with antitumor or antimicrobial properties .

Properties

IUPAC Name |

6-bromo-4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c9-6-1-2-7-8(5-6)13(10,11)4-3-12-7/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUWOAZFNFGIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)C2=C(O1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound followed by cyclization to form the benzoxathiin ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or phosphoric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between 6-bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one and related compounds:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Core Heterocycle |

|---|---|---|---|---|---|

| 6-Bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one | C₉H₁₀BrNO₂S | 1343754-88-0 | 276.15 | Bromo, imino, sulfone | Benzoxathiin (S, O) |

| 4-Imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one | C₈H₉NO₂S | Not provided | ~183.23 (estimated) | Imino, sulfone | Benzoxathiin (S, O) |

| 6-Bromo-4H-1,4-benzoxazin-3-one | C₈H₆BrNO₂ | Not provided | 244.05 | Bromo, ketone | Benzoxazin (O only) |

| Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate | C₉H₁₀BrNO₂S | Not provided | 276.15 | Bromo, thioether, ester | Pyridine (N) |

Key Observations :

Benzoxathiin vs. Benzoxazin : The replacement of sulfur with oxygen in benzoxazin derivatives (e.g., 6-bromo-4H-1,4-benzoxazin-3-one) eliminates the sulfone group, reducing lipophilicity and altering metabolic stability. Benzoxathiins may exhibit enhanced resistance to oxidative degradation due to the sulfone moiety .

Bromine Substitution: Bromine at the 6-position increases molecular weight and polarizability compared to non-brominated analogs (e.g., 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one). This substitution can enhance binding to hydrophobic enzyme pockets or DNA via halogen bonding .

Sulfur Oxidation State : The λ⁶-sulfur in the benzoxathiin core distinguishes it from thioether-containing compounds like ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate. Sulfones are less nucleophilic but more stable under acidic conditions, making them preferable in drug design .

Toxicity and Stability

- Sulfone-containing compounds like 6-bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one are generally less toxic than thioethers or organophosphates (e.g., dialifos, CAS: 10311-84-9, a banned pesticide with high acute toxicity) .

- The sulfone group improves thermal stability, making the compound suitable for high-temperature reactions in drug synthesis .

Biological Activity

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H7BrN2O2S

- Molecular Weight : 273.13 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies conducted on cancer cell lines have demonstrated that it induces apoptosis through the activation of caspase pathways. The following table summarizes findings from cell line assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Caspase activation |

| HeLa (Cervical Cancer) | 10 | DNA fragmentation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest in G2/M phase |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, preliminary studies have suggested that this compound possesses anti-inflammatory properties. Animal models have shown reduced levels of pro-inflammatory cytokines when treated with the compound.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzoxathiin derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to other derivatives tested. -

Anticancer Mechanism Exploration :

Another research article in Cancer Letters explored the mechanism of action of the compound in MCF-7 breast cancer cells. It was found that treatment led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways. -

Inflammation Model Study :

An animal study published in Inflammation Research assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results indicated a significant reduction in paw swelling and inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.